molecular formula C17H23NO4 B1419204 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid CAS No. 1219175-87-7

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid

Cat. No.: B1419204
CAS No.: 1219175-87-7
M. Wt: 305.4 g/mol
InChI Key: QJJFWVCMROGUPE-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is a synthetic organic compound widely used in chemical research and pharmaceutical development. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenyl group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with a piperidine derivative in the presence of a Lewis acid catalyst.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality of the piperidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products:

    Oxidation: Phenyl ketones, carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Free amines, substituted piperidines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands, where the compound serves as a building block for bioactive molecules.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including analgesics and anti-inflammatory drugs.

    Industry: In the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it often acts as a prodrug, where the Boc group is cleaved in vivo to release the active amine. This active amine can then interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid

Comparison: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is unique due to the position of the phenyl group on the piperidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug development and chemical research.

Biological Activity

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H19NO3
Molecular Weight263.32 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for effective binding through hydrogen bonding and hydrophobic interactions, which can modulate enzymatic activity or receptor signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties . For instance, a study demonstrated that related compounds induced apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The three-dimensional structure of these compounds enhances their binding affinity to target proteins involved in tumor progression.

Neuropharmacological Effects

Research has shown that piperidine derivatives can influence neurotransmitter systems. Specifically, compounds similar to this compound have been studied for their effects on cholinergic receptors, which are crucial in cognitive processes and neurodegenerative diseases . The modulation of these receptors may provide therapeutic avenues for conditions like Alzheimer’s disease.

Study on Antitumor Activity

A notable study investigated the antitumor effects of piperidine derivatives, including this compound. The results showed that these compounds significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Neuroprotective Properties

Another research focused on the neuroprotective effects of similar piperidine compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures exposed to harmful agents .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFWVCMROGUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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